4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a piperidine ring, a thiomorpholine ring, and a methoxyphenyl group
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-22-17-6-4-15(5-7-17)13-19-8-2-3-16(14-19)18(21)20-9-11-23-12-10-20/h4-7,16H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWQFVHDRRMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the piperidine and thiomorpholine precursors. One common method involves the reaction of 4-methoxybenzyl chloride with piperidine to form 4-{1-[(4-methoxyphenyl)methyl]piperidine}. This intermediate is then reacted with thiomorpholine-3-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-{1-[(4-hydroxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine.
Reduction: Formation of 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-methanol}thiomorpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets. The piperidine and thiomorpholine rings can interact with various enzymes or receptors, potentially inhibiting or activating their function. The methoxyphenyl group may also play a role in binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-methoxyphenyl)methyl]piperidine: Lacks the thiomorpholine ring but shares the piperidine and methoxyphenyl groups.
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.
Uniqueness
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to the presence of both piperidine and thiomorpholine rings, which can confer distinct chemical and biological properties. This dual-ring structure may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is . Its structure includes a piperidine ring, a methoxyphenyl group, and a thiomorpholine moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanisms of action for this compound are still under investigation, but potential pathways include:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, which are crucial in cancer progression and other diseases.
- Modulation of Cell Signaling : The compound may influence pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Antitumor Activity
Recent studies have explored the antitumor effects of compounds structurally related to 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine. For instance:
- Combination Therapies : Research has shown that combining similar compounds with established chemotherapeutics can enhance their efficacy against malignant cells. For example, studies involving 4-methylumbelliferone demonstrated enhanced antitumor effects when used alongside trametinib in malignant pleural mesothelioma models .
Case Studies
- In Vitro Studies : In vitro assays using cancer cell lines have demonstrated that related compounds exhibit significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
- In Vivo Models : Animal studies have indicated that these compounds can reduce tumor growth significantly compared to control groups, suggesting their potential as therapeutic agents.
Efficacy and Safety Profile
The safety profile of 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is critical for its therapeutic application. Preliminary data suggest:
- Low Toxicity : Initial toxicity assessments indicate low adverse effects at therapeutic doses.
- Selectivity : The compound shows promising selectivity towards cancer cells over normal cells, minimizing potential side effects.
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity and selectivity. The following table summarizes key findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
